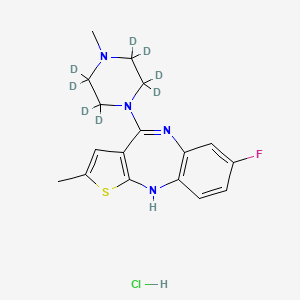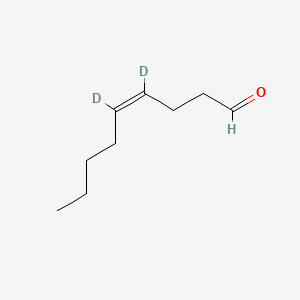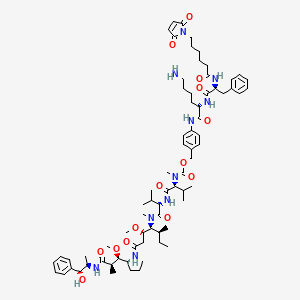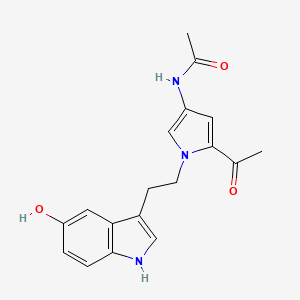![molecular formula C15H27BO2 B12370707 [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a cyclohexenyl ring substituted with a propyl group and a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid typically involves the following steps:
Formation of the Cyclohexenyl Ring: The cyclohexenyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction.
Boronic Acid Formation: The final step involves the introduction of the boronic acid moiety. This can be achieved through the reaction of the cyclohexenyl compound with a boron-containing reagent such as boronic acid or boronate ester under suitable conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid moiety is converted to a borate ester or boronic anhydride.
Reduction: Reduction reactions can convert the cyclohexenyl ring to a cyclohexyl ring.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Borate esters or boronic anhydrides.
Reduction: Cyclohexyl derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Chemistry:
Organic Synthesis: this compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules through boronate ester formation.
Medicine:
Drug Development: Boronic acids are explored for their potential in drug development, particularly as enzyme inhibitors.
Industry:
Material Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including bioconjugation and catalysis. The boronic acid moiety interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a cyclohexenyl ring.
Cyclohexylboronic Acid: Similar structure but lacks the propyl group and the double bond in the ring.
Vinylboronic Acid: Contains a vinyl group instead of a cyclohexenyl ring.
Uniqueness: [4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid is unique due to its specific structural features, including the propyl-substituted cyclohexenyl ring and the boronic acid moiety. These features confer distinct reactivity and properties, making it valuable in specialized synthetic applications and research.
属性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC 名称 |
[4-(4-propylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C15H27BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h10,12-14,17-18H,2-9,11H2,1H3 |
InChI 键 |
ZDOBCKIGBGWTHO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CCC(CC1)C2CCC(CC2)CCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)


![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
